N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
Description
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and a 3-(trifluoromethyl)benzamide moiety at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigidity and ability to engage in hydrophobic and π-π interactions.
Properties
Molecular Formula |
C24H21F3N2O3S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H21F3N2O3S/c1-16-7-10-21(11-8-16)33(31,32)29-13-3-5-17-15-20(9-12-22(17)29)28-23(30)18-4-2-6-19(14-18)24(25,26)27/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,28,30) |
InChI Key |
OBUHLOWMCNCEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The synthesis begins with the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.
Attachment of the Trifluoromethylbenzamide Moiety: Finally, the compound is coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield tetrahydroquinoline derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Modified tetrahydroquinoline derivatives.
Substitution: Compounds with new substituents replacing the trifluoromethyl group.
Scientific Research Applications
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Electronic and Lipophilic Properties
- Trifluoromethyl vs. Chloro: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, increasing the benzamide’s electrophilicity and enhancing metabolic stability compared to chloro (Cl).
- Tosyl vs.
Spectral Characterization
- IR Spectroscopy : The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with analogues in . The trifluoromethyl group’s C-F vibrations (~1100–1200 cm⁻¹) distinguish it from the chloro analogue’s C-Cl stretch (~550–600 cm⁻¹) .
- NMR: The tetrahydroquinoline protons (δ 1.5–3.0 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm) align with patterns observed in related compounds .
Biological Activity
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O4S2
- Molecular Weight : 456.6 g/mol
- CAS Number : 932364-51-7
- Key Functional Groups : Sulfonamide and trifluoromethyl groups
The compound's unique structure contributes to its diverse biological activities. The sulfonamide group is known for its role in antibacterial activity, while the trifluoromethyl group enhances lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains through mechanisms that may involve:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound can effectively hinder bacterial growth.
- Cell Membrane Disruption : Some studies suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Dihydropteroate synthase inhibition |
| Escherichia coli | 32 µg/mL | Cell membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Dihydropteroate synthase inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to exert cytotoxic effects on various cancer cell lines through several mechanisms:
- Induction of Apoptosis : Studies have shown that the compound can trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed:
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
This indicates a significant potential for development as an anticancer agent.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The sulfonamide moiety interacts with active sites of enzymes critical for bacterial survival and cancer cell metabolism.
- Signal Transduction Modulation : The compound may influence signaling pathways such as MAPK/ERK, which are vital for cell growth and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
